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Introduction
Spectral TRacing of DEuterium isotope (STRIDE) microscopy offers a powerful and non-

invasive approach to visualize and quantify glucose metabolism in vivo at the subcellular level.

This technique leverages Stimulated Raman Scattering (SRS) microscopy to detect the

incorporation of deuterium-labeled glucose into various downstream macromolecules, providing

a dynamic window into metabolic pathways. By tracking the distinct vibrational signatures of

carbon-deuterium (C-D) bonds, STRIDE microscopy enables the chemical-specific imaging of

newly synthesized lipids, proteins, glycogen, and DNA from a glucose source.[1][2][3] These

application notes provide detailed protocols for in vivo glucose metabolism tracking using

STRIDE microscopy, data presentation guidelines, and visualization of key pathways and

workflows.

Principle of STRIDE Microscopy for Glucose
Metabolism
STRIDE microscopy is based on SRS imaging of cells or tissues that have been supplied with

deuterium-labeled glucose (e.g., α-D-glucose-d7).[4] Deuterium serves as a bio-orthogonal

vibrational tag. The C-D bonds exhibit Raman scattering frequencies in the "cell-silent" region

of the spectrum (approximately 2100-2300 cm⁻¹), where endogenous molecules do not have
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strong Raman signals.[4] This allows for background-free imaging of the metabolic fate of the

deuterated glucose.

When deuterated glucose is metabolized, the deuterium atoms are incorporated into various

anabolic pathways, leading to the synthesis of deuterated macromolecules. STRIDE

microscopy detects the distinct C-D vibrational signatures of these newly synthesized

molecules, enabling their specific visualization and quantification.[1][3]

Data Presentation
Quantitative Analysis of Deuterated Glucose Metabolism
The following tables summarize key quantitative data derived from STRIDE microscopy

experiments for in vivo glucose metabolism studies.

Table 1: Characteristic Raman Shifts of Deuterated Molecules and Metabolites

Molecule/Metabolite Raman Shift (cm⁻¹) Reference

C-D bonds (general) ~2150 [2]

Deuterated Lipids (CDL) ~2100 - 2150 [3]

Deuterated Proteins (CDP) ~2150 - 2200 [3]

Deuterated Glycogen ~2120 [5]

Deuterated DNA/RNA ~2200 - 2250 [3]

Table 2: Quantitative Comparison of Glucose Uptake in Cancer vs. Normal Cells
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Cell Line Method
Relative Glucose
Uptake

Reference

Triple-Negative Breast

Cancer
FDG-based assay

Higher than non-

malignant fetal cells
[6]

Colon and Breast

Carcinoma
[18F]FDG PET

Higher than mouse

embryo fibroblasts
[7]

MCF10A (mammary

epithelial) vs. CA1d

(breast cancer)

2-NBDG assay CA1d > MCF10A [8]

Experimental Protocols
Protocol 1: In Vivo Deuterated Glucose Labeling in Mice
This protocol describes the systemic labeling of mice with deuterated glucose for subsequent

STRIDE microscopy imaging.

Materials:

α-D-glucose-d7 (D7-glucose)

Sterile drinking water

Animal housing and care facilities

Procedure:

Preparation of D7-Glucose Drinking Water: Dissolve D7-glucose in sterile drinking water to

the desired concentration. A concentration of 5-10% (w/v) is commonly used for robust

labeling.[2]

Animal Acclimatization: Acclimate the mice to the experimental housing for at least one week

before the start of the labeling period.

Administration: Provide the D7-glucose-containing water to the mice as their sole source of

drinking water. The labeling duration can range from a few days to several weeks, depending
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on the specific metabolic process being investigated and the turnover rate of the

macromolecules of interest.[1][2]

Monitoring: Monitor the mice daily for any signs of distress and to ensure consistent water

consumption.

Tissue Collection: At the end of the labeling period, euthanize the mice according to

approved institutional protocols. Immediately dissect the tissues of interest (e.g., tumor,

brain, liver, intestine).[1]

Tissue Preparation for Imaging:

For immediate imaging, place the fresh tissue in a suitable imaging chamber with

phosphate-buffered saline (PBS).

For cryosectioning, embed the tissue in optimal cutting temperature (OCT) compound and

freeze it rapidly. Cryosection the frozen tissue into slices of desired thickness (e.g., 10-30

µm) and mount them on glass slides for imaging.

Protocol 2: STRIDE Microscopy Imaging
This protocol outlines the general procedure for acquiring STRIDE microscopy images of

deuterated glucose metabolism.

Materials:

Stimulated Raman Scattering (SRS) microscope

Prepared tissue samples (from Protocol 1)

Imaging dishes or slides

Phosphate-buffered saline (PBS) or other suitable imaging buffer

Procedure:

Microscope Setup:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6599680/
http://www.columbia.edu/cu/chemistry/groups/min/pdf/45-naturebme.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6599680/
https://www.benchchem.com/product/b1161211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Turn on the laser source and allow it to stabilize. A typical SRS microscopy setup includes

a tunable picosecond laser system with a pump beam and a Stokes beam.

Align the laser beams for optimal spatial and temporal overlap at the sample plane.

Sample Mounting: Mount the tissue sample on the microscope stage. If imaging fresh tissue,

ensure it is immersed in PBS to prevent dehydration.

Image Acquisition:

Tune the SRS microscope to the desired Raman shift corresponding to the C-D vibration

of the target macromolecule (refer to Table 1). For general C-D bond detection, a Raman

shift of ~2150 cm⁻¹ is a good starting point.[2]

Acquire images at the "on-resonance" frequency.

To account for any non-resonant background signal, acquire a corresponding image at an

"off-resonance" frequency where no C-D signal is expected (e.g., 1900 cm⁻¹).[1]

Optimize imaging parameters such as laser power, pixel dwell time, and image resolution

to achieve a good signal-to-noise ratio while minimizing potential photodamage.

Multi-color Imaging (Optional): To visualize different macromolecules, acquire images at their

respective characteristic C-D Raman shifts.

Protocol 3: Image Analysis and Quantification
This protocol describes the basic steps for analyzing and quantifying STRIDE microscopy

images.

Software:

ImageJ/Fiji or other image analysis software

Procedure:

Background Subtraction: Subtract the off-resonance image from the on-resonance image to

remove the non-resonant background and isolate the specific C-D signal.
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Image Segmentation:

Use thresholding or other segmentation methods to identify regions of interest (ROIs),

such as individual cells or specific tissue structures.

AI-powered segmentation tools can be employed for more complex images.[9]

Signal Quantification:

Measure the mean intensity of the C-D signal within the defined ROIs. This intensity is

proportional to the concentration of the deuterated macromolecule.

For quantitative comparisons, normalize the signal intensity to a control or reference

region.

Data Visualization: Generate color-coded maps or graphs to visualize the spatial distribution

and quantitative differences in glucose metabolism.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Key pathways in cellular glucose metabolism.
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In Vivo STRIDE Microscopy Experimental Workflow
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Caption: Experimental workflow for STRIDE microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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